molecular formula C11H9BrN2O2 B11842501 Methyl 3-amino-7-bromoquinoline-2-carboxylate

Methyl 3-amino-7-bromoquinoline-2-carboxylate

Cat. No.: B11842501
M. Wt: 281.10 g/mol
InChI Key: LALILBSAVVFOTG-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.1 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . This compound is characterized by a quinoline ring system substituted with amino, bromo, and ester functional groups, making it a versatile building block for various chemical syntheses.

Biological Activity

Methyl 3-amino-7-bromoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused ring system that includes nitrogen atoms. The presence of both amino and bromo substituents on the quinoline ring enhances its reactivity and biological profile.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Similar to other quinoline derivatives, it may inhibit enzymes critical for cellular processes, including those involved in DNA replication and repair.
  • Antimicrobial Activity : The compound has shown potential in disrupting microbial cell membranes or interfering with metabolic pathways.
  • Cytotoxic Effects : It may induce reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's effectiveness can be attributed to its ability to penetrate bacterial membranes and disrupt essential cellular functions.

Anticancer Properties

Studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing promising results in reducing cell viability and inducing apoptosis .

Case Studies

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, suggesting strong antibacterial properties compared to standard antibiotics.
  • Anticancer Activity :
    • In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in an IC50 value of approximately 25 µM. This indicates a moderate cytotoxic effect, which could be enhanced through structural modifications or combination therapies .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity (IC50)Mechanism of Action
This compoundModerate~25 µMEnzyme inhibition, ROS generation
Ethyl 3-amino-7-bromoquinoline-2-carboxylateStrong~20 µMMembrane disruption, DNA interaction
8-Hydroxyquinoline derivativesHigh~15 µMMetal chelation, enzyme inhibition

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 3-amino-7-bromoquinoline-2-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,13H2,1H3

InChI Key

LALILBSAVVFOTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N

Origin of Product

United States

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